molecular formula C13H16ClNO4 B583813 3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid CAS No. 153346-57-7

3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid

Cat. No.: B583813
CAS No.: 153346-57-7
M. Wt: 285.724
InChI Key: QCMRTUSKUOPHFT-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Benzoic Acid Derivative: The protected amino group is then attached to a benzoic acid derivative through a nucleophilic substitution reaction. This step often involves the use of a chlorinated benzoic acid derivative and a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorinated aromatic ring, potentially leading to dechlorinated products.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group which can then participate in further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid to remove the Boc group.

Major Products:

    Oxidation: Oxidized benzoic acid derivatives.

    Reduction: Dechlorinated aromatic compounds.

    Substitution: Free amino benzoic acid derivatives.

Scientific Research Applications

3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceuticals, especially in the design of prodrugs and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic processes, preventing unwanted reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways and receptors.

Comparison with Similar Compounds

    3-{[(Tert-butoxycarbonyl)amino]methyl}-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group, offering different reactivity and applications.

    3-{[(Tert-butoxycarbonyl)amino]methyl}-benzoic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

Uniqueness: 3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid is unique due to the presence of both the Boc-protected amino group and the chlorinated aromatic ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

4-chloro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMRTUSKUOPHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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